molecular formula C5H9ClO3 B1346893 2-Ethoxyethyl chloroformate CAS No. 628-64-8

2-Ethoxyethyl chloroformate

Cat. No. B1346893
CAS RN: 628-64-8
M. Wt: 152.57 g/mol
InChI Key: BAKGFNOISJEFPX-UHFFFAOYSA-N
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Description

2-Ethoxyethyl chloroformate is a chloroformate compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 . It is used as an initiator in the synthesis of polymers .


Synthesis Analysis

The synthesis of 2-Ethoxyethyl chloroformate involves the reaction of pyridine in tetrahydrofuran. It has also been used in the synthesis of products arising from the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .


Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl chloroformate contains a total of 17 bonds. There are 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Chloroformates, including 2-Ethoxyethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .


Physical And Chemical Properties Analysis

2-Ethoxyethyl chloroformate is a liquid at room temperature . It has a density of 1.1341 and a refractive index of 1.4169 .

Scientific Research Applications

Polymerization Initiator

2-Ethoxyethyl chloroformate is utilized in the polymerization of various substances. For instance, polyfunctional chloroformates have been used for the polymerization of 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline, leading to the creation of three-arm star polymers of 2-oxazolines (Dworak & Schulz, 1991).

Synthesis of Compounds with Antimicrobial Properties

Ethyl chloroformate/DMF mixture, related to 2-ethoxyethyl chloroformate, is used as a reagent in synthesizing thiazolo[5,4-d]pyrimidines, which have shown molluscicidal properties and potential activity against schistosomiasis (El-bayouki & Basyouni, 1988).

Role in Oxidation Reactions

In a study exploring the oxidation products of α-tocopherol, a reaction involving α-tocopherol and t-butyl hydroperoxide in chloroform led to the formation of various compounds, suggesting the involvement of chloroformate-related reactions in complex oxidation processes (Suarna & Southwell-keely, 1988).

Biologically Active Polymers

Ethyl chloroformate has been used to create insoluble antigen and antibody derivatives, indicating its potential in developing biologically active polymers for specific immunoadsorbent properties (Avrameas & Ternynck, 1967).

Chemical Intermediate in Polymerization

2-Ethoxyethyl chloroformate serves as an intermediate in synthesizing bis-(2-ethylhexyl) peroxydicarbonate (EHP), a highly active polymerization initiator, demonstrating its role in complex chemical syntheses (Qingxiang, 2010).

Facilitating Organic Synthesis

The compound is involved in the treatment of quinoline 1-oxide to form various derivatives, showcasing its utility in facilitating complex organic syntheses (Hamana, Hayashida & Honda, 1990).

Safety And Hazards

2-Ethoxyethyl chloroformate is considered hazardous. It is flammable and can cause acute inhalation toxicity. It can also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

2-Ethoxyethyl chloroformate is used as an initiator in the synthesis of polymers . It simplifies the polymerization process by converting to the corresponding alcohol and acid chloride . Its future directions may involve further exploration of its use in polymer synthesis and other chemical reactions.

properties

IUPAC Name

2-ethoxyethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKGFNOISJEFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211887
Record name 2-Ethoxyethyl chloroformate
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl chloroformate

CAS RN

628-64-8
Record name 2-Ethoxyethyl carbonochloridate
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Record name 2-Ethoxyethyl chloroformate
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Record name 2-Ethoxyethyl chloroformate
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Record name 2-ethoxyethyl chloroformate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution (20 mL) of bis(trichloromethyl)carbonate (2.97 g) in tetrahydrofuran was dropwise added a solution (10 mL) of 2-ethoxyethanol (1.80 g) in tetrahydrofuran under ice-cooling. Then a solution (10 mL) of pyridine (2.43 mL) in tetrahydrofuran was added dropwise, and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was concentrated under reduced pressure and water (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 0.2N hydrochloric acid (20 mL) and saturated brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 2-ethoxyethyl chlorocarbonate (1.29 g). A solution (15 mL) of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.23 g) obtained in Reference Example 1 in tetrahydrofuran was added pyridine (0.68 mL), and a solution (5 mL) of 2-ethoxyethyl chlorocarbonate obtained above in tetrahydrofuran was dropwise added to the mixture, and the mixture was stirred at room temperature for 3 days. After concentration of the reaction mixture under reduced pressure, water (50 mL) was added thereto and the mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with a 5% aqueous citric acid solution (50 mL) and saturated brine (50 mL), dried over anhydrous magnesium sulfate. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=1:5, then 2:3). The purified product (1.60 g) was dissolved in diethyl ether (3 mL) and a 4N hydrogen chloride—ethyl acetate solution (3 mL) was added. The mixture was stirred overnight at room temperature, and the precipitated solid was collected by filtration and dried under reduced pressure to give the title compound (0.94 g) as a white solid.
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Synthesis routes and methods III

Procedure details

To a solution of bis(trichloromethyl) carbonate (2.97 g) in tetrahydrofuran (20 mL) was added dropwise a solution of 2-ethoxyethanol (1.80 g) in tetrahydrofuran (10 mL) under ice-cooling. Then, a solution of pyridine (2.43 mL) in tetrahydrofuran (10 mL) was added dropwise thereto, and stirred at room temperature for 2 hrs. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 0.2 N hydrochloric acid (20 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give 2-ethoxyethyl chlorocarbonate (1.29 g). To a solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.23 g) obtained in Reference Synthetic Example 1 in tetrahydrofuran (15 mL) was added pyridine (0.68 mL), then a solution of 2-ethoxyethyl chlorocarbonate obtained above in tetrahydrofuran (5 mL) was added dropwise thereto, and stirred at room temperature for 3 days. The reaction solution was concentrated under reduced pressure, and water (50 mL) was added thereto, and then, extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with 5% aqueous solution of citric acid (50 mL) and saturated saline (50 mL), and dried over anhydrous magnesium sulfate, followed by concentrating under reduced pressure. The residue was purified with silica gel column chromatography (eluted with ethyl acetate:hexane=1:5, then 2:3). The purified material was dissolved in diethyl ether (3 mL), and added 4N hydrogen chloride-ethyl acetate solution (3 mL). After stirring at room temperature overnight, the depositting solid was collected by filtration, and dried under reduced pressure to give title compound as white solid (0.94 g).
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2.97 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxyethyl chloroformate
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2-Ethoxyethyl chloroformate
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2-Ethoxyethyl chloroformate
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2-Ethoxyethyl chloroformate
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2-Ethoxyethyl chloroformate
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2-Ethoxyethyl chloroformate

Citations

For This Compound
1
Citations
R Banks, RF Brookes, DH Godson - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… The generality of the rearrangement is shown by our further observation that 2-ethoxyethyl chloroformate isomerises readily on heating at 100 "C to give Z-chloroethyl ethyl carbonate. …
Number of citations: 3 pubs.rsc.org

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